Ergostanol

説明

Ergostanol is a sterol found in various organisms . It has a molecular formula of C28H50O and a molecular weight of 402.6960 .

Synthesis Analysis

Ergosterol, the main sterol of fungi, is synthesized in the endoplasmic reticulum (ER) and is mostly transported to the plasma membrane . Ergosterol biosynthesis is a complex and highly energy-consuming pathway that involves the participation of many enzymes . Ergosterol is synthesized from lanosterol in a series of enzymatic reactions . The first total synthesis of ergosta-5,8-dien-3β-ol, an uncommon sterol previously isolated from an alga and several microorganisms, has been developed .

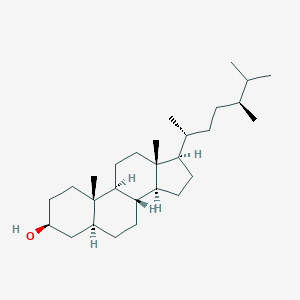

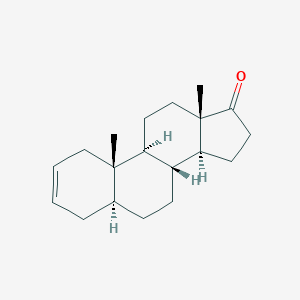

Molecular Structure Analysis

The molecular structure of Ergostanol can be represented as a 2D Mol file or a computed 3D SD file . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

Ergosterol is involved in yeast resistance to tert-butyl hydroperoxide and protects lipids against oxidation in liposomes . A computational study based on quantum chemistry revealed that this protection could be related to its antioxidant properties operating through an electron transfer followed by a proton transfer mechanism .

Physical And Chemical Properties Analysis

Ergostanol has a molecular weight of 402.7 g/mol . It is a sterol with a molecular formula of C28H50O .

科学的研究の応用

Ergostanol in Fungal Cell Membranes

Ergostanol is an essential component of fungal cell membranes that determines the fluidity, permeability, and activity of membrane-associated proteins . Ergosterol biosynthesis is a complex and highly energy-consuming pathway that involves the participation of many enzymes .

Ergostanol as a Provitamin

Ergostanol is a provitamin. It has been well established that edible mushrooms are an excellent food source of vitamin D2 because ergostanol is a precursor that is converted to vitamin D2 under ultraviolet radiation .

Ergostanol in Antifungal Treatments

Ergostanol not only has unique physiological function, but is also widely used in drug development. Most antifungal drugs in clinical use are developed to inhibit the key enzymes involving ergosterol biosynthesis .

Ergostanol in Anti-inflammatory Treatments

Ergostanol and its metabolites, ergosterol peroxide and dihydroergosterol, suppress LPS-induced TNF-α release and interleukin (IL)-1α/β expression in RAW 264.7 macrophage cell lines .

Ergostanol in Antioxidant Treatments

Besides inhibiting pro-inflammatory cytokines, ergostanol restored the activities of superoxide dismutase and reduced the content of malondialdehyde in serum and in the lung .

Ergostanol in Anti-Cancer Treatments

Ergostanol has broad application as an important precursor for the development of new anti-cancer drugs . The specific mechanisms of action and the types of cancer it can potentially treat are areas of ongoing research.

Ergostanol in Anti-HIV Treatments

Ergostanol is also being studied for its potential use in the development of anti-HIV drugs . The exact mechanisms and effectiveness of Ergostanol in this application are still under investigation.

Ergostanol in Allergy Treatments

The inhibitory effect of ergostanol on degranulation of mucosal-type murine bone marrow-derived mast cells was associated with inhibition of β-hexosaminidase and histamine release in antigen-stimulated cells. This makes it of interest for the treatment of allergic diseases dependent on mast cells .

Ergostanol in Stress Adaptation

Ergostanol is not only essential for fungal growth and development but also very important for adaptation to stress in fungi . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification .

Ergostanol in Steroid Drug Development

Ergostanol is a direct precursor for steroid drugs . The biosynthesis of ergosterol can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis .

Ergostanol in Anti-Neurodegenerative Treatments

The pharmacological effects of ergosterol, which include anti-neurodegenerative activities, have been reported . The exact mechanisms and effectiveness of Ergostanol in this application are still under investigation.

Ergostanol in Anti-Diabetic Treatments

Ergostanol has also been reported to have anti-diabetic properties . Further research is needed to understand the mechanisms and potential applications in this area.

特性

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYTXMNEANMLMU-OZEQXKMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergostanol | |

CAS RN |

6538-02-9 | |

| Record name | Ergostanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006538029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERGOSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17PU7ED98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

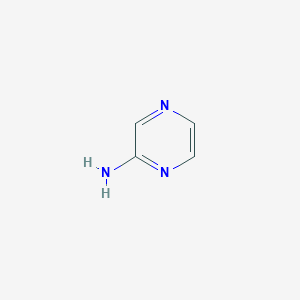

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

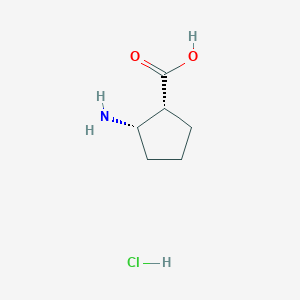

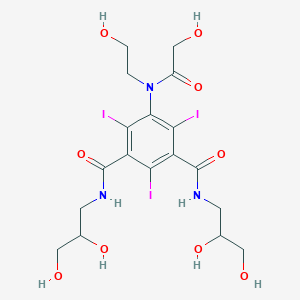

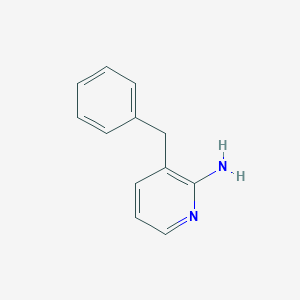

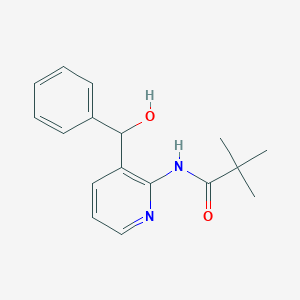

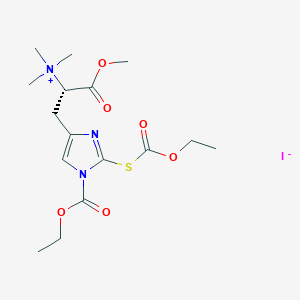

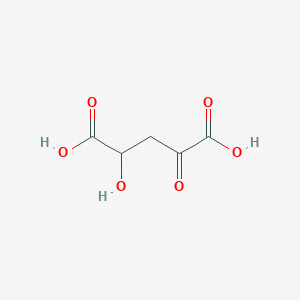

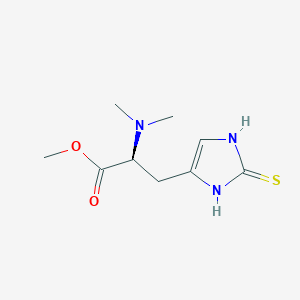

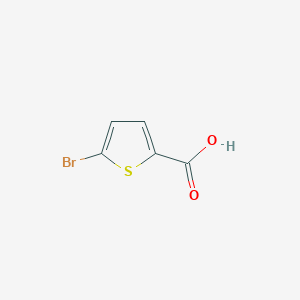

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)